N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
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Description
“N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide” is an organic compound. It is a derivative of 1H-pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes our compound of interest, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound is derived from the 1H-pyrazolo[3,4-b]pyridine scaffold . The specific substitutions at various positions give rise to the unique structure of “this compound”.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are likely complex and involve multiple steps . For instance, one of the steps involves the formation of a bond between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .Physical and Chemical Properties Analysis
The molecular formula of this compound is C19H24N4O, and it has a molecular weight of 324.4 g/mol.Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-b]quinoline structure have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It’s known that the pyrazolo[3,4-b]quinoline structure allows for aromatic circulation in both rings . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
If the compound does indeed inhibit cdk2, it would affect the cell cycle regulation pathway .
Result of Action
If the compound does inhibit CDK2, it could potentially halt the cell cycle, preventing cell proliferation .
Future Directions
Properties
IUPAC Name |
N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-12(2)11-24-19-15(10-14-7-4-6-13(3)17(14)21-19)18(23-24)22-20(25)16-8-5-9-26-16/h4-10,12H,11H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGKBNMZXWAUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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